tanariflavanone D

描述

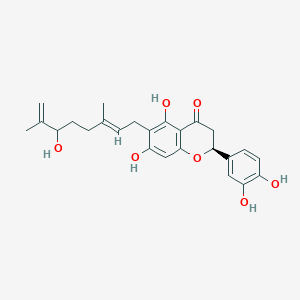

Structure

3D Structure

属性

分子式 |

C25H28O7 |

|---|---|

分子量 |

440.5 g/mol |

IUPAC 名称 |

(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dienyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O7/c1-13(2)17(26)8-5-14(3)4-7-16-19(28)11-23-24(25(16)31)21(30)12-22(32-23)15-6-9-18(27)20(29)10-15/h4,6,9-11,17,22,26-29,31H,1,5,7-8,12H2,2-3H3/b14-4+/t17?,22-/m0/s1 |

InChI 键 |

VALTWXVTFHGVHS-ILVSVAAVSA-N |

手性 SMILES |

CC(=C)C(CC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=C(C=C3)O)O)O)/C)O |

规范 SMILES |

CC(=C)C(CCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)O |

同义词 |

tanariflavanone D |

产品来源 |

United States |

Isolation and Occurrence of Tanariflavanone D

Chromatographic Separation and Purification Techniques Applied to Tanariflavanone D

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, must undergo purification to isolate this compound. researchgate.net Chromatography is the cornerstone of this purification process. nih.gov

The isolation of this compound from Paulownia tomentosa involved exhaustive chromatographic separation. researchgate.netnih.gov This typically entails a series of chromatographic steps to separate compounds based on their physicochemical properties.

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a principal technique for purifying natural products like this compound. researchgate.netnih.govspringernature.comspringernature.com This method allows for the separation of compounds from complex mixtures with high resolution and purity. researchgate.net Prep-HPLC can be performed in various modes, including normal-phase, reversed-phase, size-exclusion, and ion-exchange chromatography, making it adaptable for purifying most classes of natural products. researchgate.netnih.gov

Reversed-phase prep-HPLC is one of the most robust and widely used modes. springernature.com In this technique, a non-polar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column. The process often begins with an analytical scale separation to develop the method, which is then scaled up to the preparative level for isolating larger quantities of the target compound. waters.com

Isocratic preparative chromatography, where the mobile phase composition remains constant, offers a rapid and cost-effective initial purification step. waters.com This method can significantly reduce run time and solvent consumption compared to gradient methods, where the mobile phase composition changes during the run. waters.com

The general workflow for isolating a natural product using preparative chromatography involves:

Crude Extract Preparation: The initial plant extract is often fractionated using techniques like liquid-liquid extraction to simplify the mixture.

Column Chromatography: The fraction containing the target compound is subjected to column chromatography, often using silica (B1680970) gel, as a preliminary separation step. researchgate.netpan.olsztyn.pl

Preparative HPLC: Fractions enriched with the target compound are further purified by prep-HPLC to achieve high purity. researchgate.net

The purification of flavonoids can be challenging due to the presence of structurally similar compounds, or homologs. researchgate.net For instance, the separation of closely related flavonols like jaceidin (B1672726) and centaureidin (B101293) from Tanacetum parthenium proved to be difficult. nih.gov

Advanced chromatographic strategies are often necessary to resolve these complex mixtures. A multi-step chromatographic approach, combining different separation mechanisms, is highly effective. For example, a combination of affinity chromatography, anion exchange chromatography, and size exclusion chromatography has been used for the efficient purification of proteins to homogeneity. nih.gov

For flavonoids, a common strategy involves:

Initial fractionation using column chromatography with stationary phases like silica gel or Sephadex LH-20. pan.olsztyn.pl

Final purification using preparative HPLC, often with high-resolution columns and optimized mobile phase gradients. researchgate.net The use of different column chemistries (e.g., C18, phenyl-hexyl) can provide different selectivities, aiding in the separation of closely related structures.

The successful isolation of this compound alongside two new C-geranylated flavonoids, tomentomimulol and mimulone B, from Paulownia tomentosa highlights the efficacy of applying exhaustive and multi-step chromatographic techniques. researchgate.net The structural elucidation of these compounds relies on a combination of 1D and 2D NMR spectroscopy, mass spectrometry, and other spectroscopic methods. researchgate.netmuni.czresearchgate.net

Data Tables

Table 1: Occurrence of this compound

| Compound Name | Plant Source | Family | Reference(s) |

| This compound | Paulownia tomentosa | Paulowniaceae | researchgate.net, nih.gov |

| This compound | Macaranga alnifolia | Euphorbiaceae | muni.cz |

| This compound | Macaranga tanarius | Euphorbiaceae | muni.cz |

Table 2: Chromatographic Techniques in Flavanone (B1672756) Isolation

| Technique | Principle of Separation | Application in Flavanone Isolation | Reference(s) |

| Column Chromatography | Adsorption | Preliminary fractionation of crude extracts. | researchgate.net, pan.olsztyn.pl |

| Preparative HPLC | Partition, Adsorption | Final purification of target compounds to high purity. | researchgate.net, nih.gov, springernature.com |

| Reversed-Phase HPLC | Hydrophobicity | Widely used for separating flavonoids based on polarity. | springernature.com |

| Isocratic Chromatography | Constant mobile phase | Rapid initial cleanup and purification. | waters.com |

Structural Elucidation of Tanariflavanone D

Spectroscopic Methodologies for Flavonoid Structure Determination

The structural elucidation of flavonoids, a diverse class of plant secondary metabolites, relies heavily on a combination of spectroscopic techniques. nih.gov These methods provide complementary information about the molecule's carbon skeleton, the connectivity of its atoms, its molecular weight, and the presence of specific functional groups. The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity Analysis

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules like tanariflavanone D. nih.gov It provides detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C) within the molecule, allowing for the assembly of its carbon framework and the placement of substituents.

One-dimensional (1D) NMR experiments, specifically ¹H and ¹³C NMR, are the foundational analyses in structural elucidation. The ¹H NMR spectrum reveals the number of different types of protons, their relative abundance (through integration), their electronic environment (through chemical shift), and their proximity to other protons (through spin-spin coupling). The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical nature (e.g., carbonyl, aromatic, aliphatic).

For a flavonoid like this compound, characteristic signals in the ¹H NMR spectrum would include those for the A, B, and C rings of the flavanone (B1672756) core, as well as signals for the geranyl substituent. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (C-4), the oxygenated carbons of the C-ring, the aromatic carbons of the A and B rings, and the carbons of the geranyl side chain.

Table 1: Representative ¹H and ¹³C NMR Data for a Geranylated Flavanone Moiety

| Position | δH (ppm, multiplicity, J in Hz) | δC (ppm) |

| 2 | 5.37 (dd, 12.5, 3.0) | 79.5 |

| 3ax | 3.12 (dd, 17.0, 12.5) | 43.2 |

| 3eq | 2.74 (dd, 17.0, 3.0) | 43.2 |

| 4 | - | 196.5 |

| 5 | - | 163.8 |

| 6 | - | 108.5 |

| 7 | - | 165.2 |

| 8 | 6.02 (s) | 95.4 |

| 9 | - | 162.9 |

| 10 | - | 102.7 |

| 1' | - | 128.5 |

| 2' | 7.35 (d, 8.5) | 128.0 |

| 3' | 6.88 (d, 8.5) | 115.8 |

| 4' | - | 158.0 |

| 5' | 6.88 (d, 8.5) | 115.8 |

| 6' | 7.35 (d, 8.5) | 128.0 |

| 1'' | 3.25 (d, 7.0) | 21.5 |

| 2'' | 5.20 (t, 7.0) | 122.0 |

| 3'' | - | 135.0 |

| 4'' | 2.05 (m) | 39.8 |

| 5'' | 2.10 (m) | 26.5 |

| 6'' | 5.08 (t, 7.0) | 123.5 |

| 7'' | - | 131.5 |

| 8'' | 1.65 (s) | 17.8 |

| 9'' | 1.75 (s) | 25.8 |

| 10'' | 1.58 (s) | 16.2 |

Note: This is a representative table based on data for similar geranylated flavonoids. Actual chemical shifts for this compound may vary slightly.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. This helps to establish proton-proton spin systems within the molecule, such as the H-2/H-3 system in the flavanone C-ring and the coupled protons within the geranyl chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular skeleton by connecting different spin systems and for placing substituents on the flavonoid core. For instance, the attachment of the geranyl group to the A-ring can be confirmed by HMBC correlations from the benzylic protons of the geranyl group to the carbons of the A-ring. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are in close proximity, which is important for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. nih.gov High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing a very precise mass measurement.

For this compound, HRMS would confirm its molecular formula. The mass spectrum would show a molecular ion peak [M]+ or a pseudomolecular ion peak such as [M+H]+ or [M-H]-, depending on the ionization technique used. The fragmentation pattern can also be informative, often showing characteristic losses of parts of the geranyl side chain or retro-Diels-Alder fragmentation of the flavanone C-ring.

Table 2: Representative Mass Spectrometry Data for a Geranylated Flavanone

| Ion Type | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M+H]⁺ | 425.1965 | Protonated molecular ion, confirms the molecular weight. |

| [M-H]⁻ | 423.1802 | Deprotonated molecular ion. |

| Fragment ions | Various | Result from the cleavage of the geranyl side chain and retro-Diels-Alder reaction, providing structural information. |

Note: The m/z values are illustrative for a geranylated flavanone and the exact values for this compound would be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for identifying the presence of chromophores, which are the parts of a molecule that absorb light. In flavonoids, the conjugated aromatic system of the A and B rings constitutes the primary chromophore. np-mrd.org

The UV spectrum of a flavanone typically shows two main absorption bands. Band I, in the longer wavelength region (around 300-340 nm), is associated with the B-ring cinnamoyl system. Band II, at shorter wavelengths (around 270-295 nm), is attributed to the A-ring benzoyl system. The exact positions of these absorption maxima (λmax) can be influenced by the substitution pattern on the rings.

Table 3: Representative UV-Vis Absorption Data for a Flavanone

| Solvent | λmax (nm) | Interpretation |

| Methanol (B129727) | 290, 335 | Characteristic absorption for a flavanone nucleus. |

| Methanol + NaOH | Shift in λmax | Indicates the presence of free hydroxyl groups. |

| Methanol + AlCl₃ | Shift in λmax | Indicates the presence of a C-5 hydroxyl group and/or ortho-dihydroxyl groups. |

Note: The absorption maxima are typical for flavanones and can vary for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is excellent for identifying the functional groups present in a molecule. np-mrd.org

For this compound, the IR spectrum would show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group, aromatic carbon-carbon double bonds (C=C), and carbon-hydrogen (C-H) bonds.

Table 4: Representative IR Absorption Data for a Flavanone

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretching | Hydroxyl groups |

| 1640-1680 | C=O stretching | Conjugated Ketone (C-4) |

| 1600-1450 | C=C stretching | Aromatic rings |

| 2960-2850 | C-H stretching | Aliphatic (geranyl) C-H |

Note: The wavenumbers are characteristic ranges for the specified functional groups in flavonoids.

This compound is a tetrahydroxyflavanone, specifically a (2S)-flavanone with hydroxy groups at positions 5, 7, 3', and 4'. It also features a 6-hydroxy-3,7-dimethylocta-2,7-dienyl group at position 6. ebi.ac.uk The structure of this and other isolated compounds is typically determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, as well as mass spectrometry, ultraviolet (UV), and infrared (IR) spectroscopy. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a crucial analytical technique for determining the absolute configuration of chiral molecules like this compound. jascoinc.comwikipedia.org This method measures the differential absorption of left and right circularly polarized light by an optically active substance. jascoinc.comwikipedia.org The resulting CD spectrum provides information about the molecule's three-dimensional structure. researchgate.net

For flavanones, the stereochemistry at the C-2 position is of particular interest. The absolute configuration, designated as either R or S, describes the spatial arrangement of the atoms or groups attached to this chiral center. libretexts.orgspcmc.ac.inmsu.edu In the case of this compound, it has been identified as having the (2S) configuration. ebi.ac.uk This determination is made by analyzing the Cotton effects in the CD spectrum. The sign and wavelength of these effects are characteristic of the specific stereoisomer. jascoinc.com The (2S) configuration indicates a specific three-dimensional arrangement of the substituents around the C-2 carbon of the flavanone core.

Chemotaxonomic Significance of this compound Structure

The presence of this compound and other related prenylated or geranylated flavonoids has chemotaxonomic importance. mdpi.comresearchgate.net These types of compounds are not ubiquitously distributed in the plant kingdom, and their occurrence can be characteristic of certain plant genera or families.

This compound has been isolated from plant species such as Macaranga tanarius and Paulownia tomentosa. ebi.ac.uknih.govacademicjournals.org The genus Macaranga is known for producing a variety of prenylated and geranylated flavonoids. academicjournals.org Similarly, Paulownia tomentosa is a rich source of C-geranylated flavonoids. nih.govnih.gov The isolation of this compound from these different species suggests a potential chemotaxonomic link.

The structural features of this compound, particularly the presence of the C-geranyl side chain, are significant. The biosynthesis of such modified flavonoids involves specific enzymatic pathways that may be unique to these plant lineages. Therefore, the identification of this compound can serve as a chemical marker to aid in the classification and understanding of the phylogenetic relationships between these plant species.

Biosynthesis and Biogenetic Considerations of Tanariflavanone D

General Biosynthetic Pathway of Flavonoids

The biosynthesis of all flavonoids, including the backbone of tanariflavanone D, begins with the phenylpropanoid pathway. frontiersin.orgwikipedia.org This fundamental metabolic route converts the aromatic amino acid L-phenylalanine into 4-coumaroyl-CoA in a series of three enzymatic steps. mdpi.com

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid. mdpi.comresearchgate.net

Cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, then hydroxylates trans-cinnamic acid to form p-coumaric acid. mdpi.com

4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A, yielding the key intermediate, 4-coumaroyl-CoA. mdpi.com

The first enzyme specific to the flavonoid pathway is chalcone (B49325) synthase (CHS) . frontiersin.org It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form a polyketide intermediate, which then cyclizes and aromatizes to produce naringenin (B18129) chalcone (specifically 2',4',4'',6'-tetrahydroxychalcone). researchgate.netresearchgate.net

This open-chain chalcone is the direct precursor to the flavanone (B1672756) ring system. The enzyme chalcone isomerase (CHI) facilitates the stereospecific intramolecular cyclization of the chalcone into the corresponding (2S)-flavanone. wikipedia.orgresearchgate.net For this compound, the required flavanone core is eriodictyol (B191197) (5,7,3',4'-tetrahydroxyflavanone). Eriodictyol is formed from naringenin (5,7,4'-trihydroxyflavanone) through the action of flavonoid 3'-hydroxylase (F3'H) , which adds a hydroxyl group to the B-ring. frontiersin.org Flavanones like naringenin and eriodictyol are central branch points, serving as substrates for various enzymes that lead to all other flavonoid classes. mdpi.com

Specific Prenylation Mechanisms Leading to C-Geranylated Flavanones

The distinguishing structural feature of this compound is the geranyl group attached to the A-ring at the C-6 position. This modification is a post-flavanone synthesis event, catalyzed by a class of enzymes known as aromatic prenyltransferases (aPTs). wur.nlresearchgate.net These enzymes facilitate the transfer of a C10 geranyl moiety from a donor molecule, geranyl pyrophosphate (GPP), to the electron-rich flavonoid nucleus in a Friedel-Crafts type alkylation reaction. researchgate.net

The GPP donor itself is synthesized via the terpenoid biosynthesis pathway, either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov Plant flavonoid prenyltransferases are often membrane-bound proteins. wur.nlnih.gov The attachment of the lipophilic geranyl group is known to enhance the biological activity of the flavonoid by increasing its ability to interact with cell membranes. nih.gov

C-geranylation can occur at various positions on the flavonoid skeleton, but in the case of this compound, it is regiospecific to the C-6 position. nih.gov This specificity is dictated by the particular prenyltransferase enzyme present in the producing organism.

Enzymatic Machinery Involved in this compound Biosynthesis

While the complete enzymatic sequence for this compound has not been fully elucidated in a single study, its biosynthetic machinery can be inferred from its chemical structure and known biochemical pathways. The process requires a coordinated action of enzymes from both primary and secondary metabolism.

The key steps and the classes of enzymes involved are:

Flavanone Core Biosynthesis : A suite of enzymes including PAL, C4H, 4CL, CHS, CHI, and F3'H work sequentially to produce the (2S)-eriodictyol scaffold.

C-Geranylation : A specific flavanone C6-geranyltransferase is required. This aromatic prenyltransferase (aPT) would recognize (2S)-eriodictyol as its substrate and GPP as the prenyl donor, catalyzing the formation of a C-C bond at the C-6 position. While many microbial PTs are soluble and show broad substrate specificity, plant-derived PTs are often membrane-bound and more specific. nih.govacs.orgmdpi.com An enzyme with this precise function is crucial for the biosynthesis.

Side Chain Hydroxylation : this compound possesses a hydroxyl group at the C-6'' position of the geranyl side chain. This oxidation is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) . These enzymes are commonly involved in the late-stage modification of complex natural products, introducing hydroxyl groups with high regio- and stereospecificity.

The proposed biosynthetic sequence is summarized in the table below.

| Step | Precursor | Enzyme Class | Product |

| 1 | L-Phenylalanine | PAL, C4H, 4CL, CHS, CHI, F3'H | (2S)-Eriodictyol |

| 2 | (2S)-Eriodictyol + GPP | Flavanone C6-Geranyltransferase | 6-Geranyl-eriodictyol |

| 3 | 6-Geranyl-eriodictyol | Cytochrome P450 Monooxygenase | This compound |

Biogenetic Relationships of this compound with Co-occurring Compounds

This compound is isolated from plants that produce a rich array of other prenylated and geranylated flavonoids. nih.govresearchgate.net Its biogenetic relationship to these co-occurring metabolites can be traced back to a common flavonoid precursor, which is then diversely modified by the plant's enzymatic machinery.

In Macaranga tanarius, this compound is found alongside compounds such as tanariflavanone C, nymphaeol A, nymphaeol B, and nymphaeol C. researchgate.netvt.edu These compounds share the same flavanone core but differ in the structure of the prenyl/geranyl side chain. For example, Nymphaeol C is a lavandulyl-substituted flavanone, suggesting the presence of enzymes that can isomerize the geranyl group before or after attachment to the flavonoid core. The co-occurrence of these related structures suggests a common biosynthetic origin from (2S)-naringenin or (2S)-eriodictyol, followed by a "metabolic grid" of modifying enzymes (prenyltransferases, hydroxylases, cyclases) that generate the observed chemical diversity.

Similarly, in Paulownia tomentosa, this compound is found with a large family of other C-geranylated flavanones and dihydroflavonols, such as mimulone, diplacone, and tomentomimulol. researchgate.netnih.govacs.orgnih.gov Many of these compounds, like this compound, are based on a C6-geranylated flavanone skeleton. The structural variations arise from different patterns of oxidation, cyclization, and rearrangement of the geranyl side chain. For instance, the geranyl chain can cyclize to form pyran or furan (B31954) rings fused to the flavonoid A-ring, creating complex polycyclic structures. The presence of both flavanones (like this compound) and dihydroflavonols (which are hydroxylated at C-3) indicates the action of flavanone 3-hydroxylase (F3H) on these geranylated precursors. nih.govresearchgate.net This points to a divergent pathway where a common geranylated flavanone intermediate can be channeled towards various endpoints, creating a suite of structurally related but distinct natural products.

Synthetic Strategies and Chemical Modifications of Tanariflavanone D

Total Synthesis Approaches for Flavanone (B1672756) Scaffolds

The construction of the flavanone core is a well-established field, yet the synthesis of highly substituted and stereochemically complex derivatives remains an active area of research. nih.gov General methods for accessing the flavanone skeleton typically fall into three main categories: the manipulation of a pre-existing flavone (B191248) or flavanone core, carbon-carbon bond formation, and carbon-heteroatom bond formation. nih.gov

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. researchgate.netresearchgate.net For tanariflavanone D, a logical retrosynthetic strategy would disconnect the heterocyclic C-ring, a common approach for flavonoids.

A primary disconnection can be made at the C2-O1 bond and the C3-C4 bond of the flavanone C-ring. This leads back to a 2'-hydroxychalcone (B22705) intermediate. This chalcone (B49325) is the product of an aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) (the A-ring precursor) and a substituted benzaldehyde (B42025) (the B-ring precursor). tandfonline.comtandfonline.com This biomimetic approach mimics the natural biosynthetic pathway of flavanones. nih.gov

The retrosynthetic pathway for this compound can be visualized as follows:

Target Molecule: this compound

Disconnection 1 (C-ring formation): The flavanone ring is opened via a retro-Michael-type reaction to yield a 2'-hydroxychalcone. This is a standard and highly effective strategy for flavanone synthesis. tandfonline.com

Disconnection 2 (Aldol reaction): The chalcone is disconnected at the α,β-position relative to the carbonyl group, breaking it down into two key building blocks:

A complex, prenylated 2',4',6'-trihydroxyacetophenone (B23981) derivative (A-ring precursor).

A 4-hydroxy-3-methoxybenzaldehyde, also known as vanillin (B372448) (B-ring precursor). tandfonline.com

This analysis simplifies a complex target into more manageable and synthetically accessible precursors. The main challenge lies in the regioselective synthesis of the highly substituted A-ring acetophenone (B1666503).

The forward synthesis, based on the retrosynthetic analysis, involves several key chemical reactions. The most common and pivotal transformation is the Claisen-Schmidt condensation to form the chalcone intermediate, followed by its cyclization. tandfonline.com

Claisen-Schmidt Condensation: This is a base-catalyzed aldol condensation between a substituted acetophenone and an aromatic aldehyde. tandfonline.com In the synthesis of the related (±)-tanariflavanone B, a mixture of KOH in ethanol (B145695) and water was used to facilitate the condensation between the A-ring acetophenone and the B-ring aldehyde at low temperatures, affording the chalcone in good yield. tandfonline.com The mechanism involves the deprotonation of the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system of the chalcone.

Intramolecular Cyclization: The 2'-hydroxychalcone is then cyclized to form the flavanone ring. This reaction can be catalyzed by acid or base. nih.gov For instance, refluxing the chalcone with sodium acetate (B1210297) in ethanol can induce cyclization. tandfonline.com The mechanism involves the conjugate addition (Michael addition) of the 2'-phenolic hydroxyl group to the α,β-unsaturated ketone. Protonation of the resulting enolate at the α-carbon yields the final flavanone product. The use of base catalysis for this step can be problematic for stereoselective synthesis, as it can lead to racemization at the C2 position through a reversible elimination of the phenoxide. nih.gov

A simplified representation of these key transformations is shown below:

| Step | Reaction Type | Reactants | Conditions | Product |

| 1 | Claisen-Schmidt Condensation | Substituted 2'-hydroxyacetophenone, Substituted benzaldehyde | Base (e.g., KOH) in EtOH/H₂O | 2'-Hydroxychalcone |

| 2 | Intramolecular Cyclization | 2'-Hydroxychalcone | Base (e.g., NaOAc) or Acid in solvent (e.g., EtOH) | Flavanone |

A significant challenge in flavanone synthesis is controlling the stereochemistry at the C2 position. nih.gov While many natural flavanones exist as a single enantiomer, classical synthetic methods like base-catalyzed cyclization of chalcones often yield racemic mixtures. nih.gov The proton at C2 is susceptible to epimerization under both acidic and basic conditions, making the isolation of a single enantiomer difficult. nih.gov

To address this, several advanced stereoselective methods have been developed:

Organocatalysis: Proline and its derivatives have been used to catalyze one-pot tandem reactions involving Knoevenagel condensation and Michael addition to produce flavanones with high diastereoselectivity. nih.gov

Enzymatic Methods: Biocatalysis offers an environmentally friendly route to enantiopure flavonoids. Chalcone isomerase (CHI) is the enzyme in nature responsible for the stereospecific cyclization of 2'-hydroxychalcones to (2S)-flavanones. nih.gov Lipases have also been employed for the kinetic resolution of racemic flavanols, which can then be oxidized to enantiomerically enriched flavanones. tcu.edu

Metal-Catalyzed Asymmetric Synthesis: Rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to chromone (B188151) systems have been shown to produce enantioenriched flavanones. nih.gov Similarly, palladium-catalyzed conjugate additions have been explored. nih.gov

These advanced methods provide powerful tools for accessing specific stereoisomers of flavanones, which is crucial as the biological activity of these compounds is often dependent on their absolute configuration. tcu.edu

Synthetic Analogs and Derivatives of this compound

While specific synthetic analogs of this compound are not widely reported in the literature, general strategies for flavonoid modification can be applied to generate a library of related compounds. The synthesis of such analogs is essential for exploring the chemical space around the natural product and for developing compounds with potentially improved properties. redalyc.org

Potential synthetic analogs could be designed by modifying key structural features:

Prenyl Group Modification: The lavandulyl group attached to the A-ring is a key feature. Analogs could be synthesized with different prenyl groups (e.g., a simple prenyl or a geranyl group) or by changing the point of attachment on the A-ring. tandfonline.com The synthesis would involve using differently prenylated 2'-hydroxyacetophenone starting materials.

B-ring Substitution: The substitution pattern on the B-ring can be readily altered by using different benzaldehyde derivatives in the initial Claisen-Schmidt condensation. vt.edu Analogs could feature different numbers or positions of hydroxyl and methoxy (B1213986) groups.

Core Scaffold Modification: More profound changes could involve creating hybrid molecules. For example, by combining the flavanone scaffold with other pharmacologically active moieties, such as the butylated hydroxytoluene (BHT) antioxidant structure, novel compounds with potentially synergistic activities could be generated. vt.edu Aurone derivatives, which are structural isomers of flavones, also represent another class of accessible analogs. researchgate.net

The creation of these derivatives relies on the modularity of the chalcone-based synthetic route, which allows for the straightforward incorporation of diverse A-ring and B-ring precursors. vt.edu

Chemical Modifications for Elucidating Structure-Activity Relationships

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify which parts of a molecule are responsible for its biological effects. For a complex natural product like this compound, chemical modification is the primary tool for probing these relationships.

Key modifications to probe the SAR of this compound would include:

Hydroxyl Group Modification: The phenolic hydroxyl groups are often key to the biological activity of flavonoids, particularly antioxidant effects. nih.gov These groups can be selectively protected, methylated, or acylated. Comparing the activity of these derivatives to the parent compound would reveal the importance of specific hydroxyl groups for a given biological function.

Prenyl Chain Importance: The lipophilic prenyl side chain significantly influences how the molecule interacts with biological membranes and protein targets. nih.govtcu.edu SAR studies on other prenylated flavonoids have shown that the presence, type, and position of the prenyl group are critical for activity. tandfonline.com Synthetic analogs where the lavandulyl group is removed, shortened, or isomerized would provide direct insight into its role. For example, studies have shown that prenylation often enhances antibacterial and cytotoxic activities by increasing the compound's affinity for cell membranes. nih.gov

Stereochemistry: As biological systems are chiral, the stereochemistry at the C2 position is expected to be crucial for activity. Synthesizing both the (R) and (S) enantiomers of this compound and comparing their activities would be a critical step in the SAR investigation. tcu.edu

By systematically synthesizing and testing these derivatives, a detailed map of the structure-activity relationship for this compound can be constructed, guiding the design of new molecules with optimized therapeutic potential.

Biological Activities and Pharmacological Potential of Tanariflavanone D Non Clinical Studies

Antimalarial Activity Investigations

In silico Molecular Docking Studies Targeting PfDHFR Enzyme

Recent research has explored the potential of tanariflavanone D as an antimalarial agent through in silico molecular docking studies. These computational analyses have targeted the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme, a crucial enzyme in the folate biosynthesis pathway of the malaria parasite and a validated drug target. researchgate.netabap.co.in One study utilized AutoDock v.4.2.6 software to perform the molecular docking analysis of this compound against the PfDHFR enzyme. abap.co.in The results of these simulations provide insights into the binding interactions and affinity of this compound with the active site of the enzyme. researchgate.netabap.co.in

Predicted Binding Affinities and Molecular Interactions

Molecular docking studies have predicted favorable binding affinities for this compound with the PfDHFR enzyme. researchgate.netabap.co.in The compound exhibited a lower binding free energy (ΔG) compared to known inhibitors, suggesting a potentially strong inhibitory activity. researchgate.netabap.co.in Specifically, this compound showed a binding free energy of -9.44 kcal/mol. researchgate.netabap.co.in This was lower than that of the native ligand WRA609 (-8.44 kcal/mol) and the established antimalarial drug pyrimethamine (B1678524) (-7.06 kcal/mol). researchgate.netabap.co.in The calculated inhibition constant (Ki) for this compound was 120.39 nM. abap.co.in

Table 1: Predicted Binding Affinities of this compound and Control Compounds against PfDHFR

| Compound | Binding Free Energy (ΔG) (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|

| This compound | -9.44 researchgate.netabap.co.inabap.co.in | 120.39 nM abap.co.in |

| WRA609 (native ligand) | -8.44 researchgate.netabap.co.in | Not Reported |

Antioxidant and Radical Scavenging Properties

This compound has been identified as a compound with potential antioxidant properties. ontosight.aivt.edu This activity is attributed to its chemical structure as a flavanone (B1672756), a class of flavonoids known for their ability to counteract oxidative stress. ontosight.ai

In vitro Assays for Antioxidant Capacity

The antioxidant potential of this compound has been evaluated through various in vitro assays. thaiscience.info One common method used to assess antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net In such assays, the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical is measured. researchgate.net While specific IC50 values for this compound from DPPH assays are not detailed in the provided search results, the general inclusion of this compound among compounds with antioxidant activity suggests it demonstrates efficacy in these tests. vt.eduacademicjournals.org

Mechanisms of Antioxidant Action, e.g., Free Radical Scavenging

The antioxidant activity of flavonoids like this compound is primarily due to their ability to act as free radical scavengers. researchgate.net This is achieved through the donation of a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species (ROS). researchgate.net The resulting flavonoid radical is more stable and less reactive due to the delocalization of the unpaired electron across the aromatic rings. researchgate.net The number and position of hydroxyl groups on the flavonoid skeleton are crucial for this activity. researchgate.netmdpi.com Specifically, the presence of a dihydroxyl group in the B-ring is a significant structural feature for potent radical scavenging. researchgate.net The mechanism can involve direct hydrogen atom transfer (HAT) or sequential proton loss followed by electron transfer (SPLET). mdpi.comaraproceedings.com

Cytotoxic Activities (Non-Clinical Cell Line Studies)

In addition to its other biological activities, this compound has been investigated for its cytotoxic effects against various cancer cell lines in non-clinical studies. vt.eduunmul.ac.id Research has shown that certain prenylated and geranylated flavonoids, including this compound isolated from the leaves of Macaranga tanarius, exhibit cytotoxicity. unmul.ac.id Specifically, this compound demonstrated cytotoxic activity against human oral carcinoma, human breast cancer, and human small cell lung cancer cell lines. unmul.ac.id Another study also reported that this compound, along with other isolated compounds, showed activity against hepatocarcinoma cell lines. vt.edu

Activity against Human Breast Cancer Cell Lines (BC)

This compound, a geranylated flavonoid isolated from the leaves of Macaranga tanarius, has demonstrated cytotoxic properties against human breast cancer cells. unmul.ac.idresearchgate.netnih.gov In laboratory studies, the crude methanol (B129727) extract from the leaves of M. tanarius, which contains this compound and related flavonoids, exhibited inhibitory effects on the MCF-7 human breast cancer cell line. unmul.ac.id The half-maximal inhibitory concentration (IC50) of the leaf extract against MCF-7 cells was recorded at 132.0 µg/ml, indicating its potential as a source of anticancer compounds. unmul.ac.id The cytotoxic activity of the extract is attributed to the presence of prenylated and geranylated flavonoids, including this compound. unmul.ac.id

Activity against KB and MCF7 Tumoral Cell Lines (related compounds)

Research has also highlighted the cytotoxic potential of flavonoids structurally related to this compound, which are co-isolated from Macaranga species. Compounds such as tanariflavanone C and nymphaeol A, found in M. tanarius leaf extracts, have shown cytotoxicity against human oral carcinoma (KB) and human breast cancer (MCF-7) cell lines. unmul.ac.idresearchgate.net

Further studies on the glandular trichomes of M. tanarius fruits led to the isolation of various prenylated stilbenes and flavonoids that were tested against both KB and MCF-7 cell lines. While specific IC50 values for tanariflavanone C and nymphaeol A are not detailed in these particular studies, other related compounds from the same plant demonstrated potent activity, underscoring the pharmacological potential of this class of molecules. For instance, certain stilbenes from the plant showed IC50 values ranging from 0.03 to 0.26 µM against the KB cell line and 0.03 to 10.4 µM against the MCF-7 cell line. nih.govresearchgate.net This highlights the general bioactivity of specialized metabolites from Macaranga tanarius against these cancer cell lines.

| Compound/Extract | Cell Line | Activity | IC50 Value | Source |

|---|---|---|---|---|

| Macaranga tanarius Leaf Extract (contains this compound) | MCF-7 (Human Breast Cancer) | Cytotoxic | 132.0 µg/ml | unmul.ac.id |

| Tanariflavanone C | KB (Human Oral Carcinoma) | Cytotoxic | Data not specified | unmul.ac.idresearchgate.net |

| Tanariflavanone C | Human Breast Cancer | Cytotoxic | Data not specified | unmul.ac.idresearchgate.net |

| Nymphaeol A | KB (Human Oral Carcinoma) | Cytotoxic | Data not specified | unmul.ac.idresearchgate.net |

| Nymphaeol A | Human Breast Cancer | Cytotoxic | Data not specified | unmul.ac.idresearchgate.net |

Allelopathic Effects and Ecological Roles

Impact on Plant Growth and Seedling Elongation

The chemical constituents of Macaranga tanarius, including its array of flavonoids, play a significant role in allelopathy—the chemical inhibition of one plant by another. Studies have shown that fallen leaves of M. tanarius release phytotoxic compounds into the soil during decomposition. unmul.ac.idnih.gov

Aqueous extracts from the leaves of M. tanarius have been demonstrated to significantly suppress the radicle growth of lettuce (Lactuca sativa) and the weed Bidens pilosa. In bioassays, soil mixed with powdered M. tanarius leaves also inhibited the growth of these species as well as Leucaena leucocephala. unmul.ac.idresearchgate.net The inhibitory action is attributed to a mixture of compounds, including tanariflavanones and nymphaeols. For example, related compounds tanariflavanone A and tanariflavanone B have been shown to inhibit the radicle growth of lettuce seedlings at a concentration of 200 ppm. dost.gov.ph

| Source Material | Affected Species | Observed Effect | Source |

|---|---|---|---|

| Macaranga tanarius Leaf Powder in Soil | Lactuca sativa (Lettuce) | Growth suppression | unmul.ac.idresearchgate.net |

| Macaranga tanarius Leaf Powder in Soil | Bidens pilosa | Growth suppression | unmul.ac.idresearchgate.net |

| Aqueous Leaf Extract of Macaranga tanarius | Lactuca sativa (Lettuce) | Significant suppression of radicle growth | unmul.ac.idresearchgate.net |

| Aqueous Leaf Extract of Macaranga tanarius | Bidens pilosa | Significant suppression of radicle growth | unmul.ac.idresearchgate.net |

Ecological Implications in Natural Environments

The allelopathic properties of compounds within Macaranga tanarius, such as this compound and its relatives, have significant ecological consequences. In its native environment, a distinct pattern of weed exclusion is often observed under the canopy of M. tanarius trees. unmul.ac.idresearchgate.net This phenomenon is believed to be a direct result of the release of allelochemicals from the substantial leaf litter that accumulates on the ground. unmul.ac.id

By inhibiting the germination and growth of competing plant species, these chemical compounds help M. tanarius to establish and maintain dominance in its habitat. unmul.ac.idresearchgate.net This natural herbicidal action facilitates the tree's ability to colonize areas, particularly in disturbed secondary forests and abandoned lowlands where it is a prominent pioneer species. unmul.ac.idresearchgate.net The allelopathic interactions therefore play a crucial role in shaping the plant community structure and contributing to the invasive success of M. tanarius in adjacent grassland ecosystems. unmul.ac.idresearchgate.net

Mechanisms of Action of Tanariflavanone D

Enzyme Inhibition Mechanisms

The primary mechanism of action identified for Tanariflavanone D is the inhibition of specific enzymes, with a significant focus on dihydrofolate reductase.

Dihydrofolate Reductase (DHFR) Inhibition

This compound has been identified as an inhibitor of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme, a crucial target in antimalarial drug development. abap.co.in Dihydrofolate reductase is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. abap.co.in Inhibition of this enzyme disrupts DNA synthesis and ceases cell growth. abap.co.in

In silico molecular docking studies have provided insights into the interaction between this compound and the PfDHFR-TS enzyme. The stability of the this compound-enzyme complex is maintained through a combination of hydrogen bonds and hydrophobic interactions. abap.co.in

Specifically, this compound forms several hydrogen bonds with key amino acid residues within the active site of the PfDHFR-TS enzyme. These interactions have been identified with Arg122, Ile164, Ser111, and Ala16. abap.co.in In comparison to the control compound, pyrimethamine (B1678524), which forms a single hydrogen bond with Ile164, this compound establishes a more extensive network of hydrogen bonds, contributing to its stable binding. abap.co.in

In addition to hydrogen bonding, hydrophobic interactions play a significant role in anchoring this compound within the enzyme's binding pocket, further enhancing the stability of the ligand-enzyme complex. abap.co.in

The inhibitory potency of this compound against PfDHFR-TS has been quantified through the determination of its inhibition constant (Ki) and binding free energy (ΔG). The Ki value for this compound has been reported to be 120.39 nM. abap.co.in The binding free energy (ΔG) for the interaction between this compound and the PfDHFR enzyme was calculated to be -9.44 kcal/mol. abap.co.in This negative ΔG value indicates a spontaneous and favorable binding process.

| Parameter | Value | Enzyme Target |

| Inhibition Constant (Ki) | 120.39 nM | Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS) |

| Binding Free Energy (ΔG) | -9.44 kcal/mol | Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) |

Potential for Inhibition of Other Enzymes (e.g., protein biosynthesis)

Beyond its established role as a DHFR inhibitor, preliminary research suggests that this compound may have inhibitory effects on other enzymes. Computational studies have explored its potential as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. These in silico analyses revealed that this compound exhibits a high docking score against aldose reductase, suggesting a potential inhibitory interaction. However, experimental validation of this activity is currently lacking.

There is limited direct evidence to suggest that this compound is a potent inhibitor of enzymes directly involved in the global process of protein biosynthesis. While flavonoids as a class have been noted to target various cellular pathways in parasites, specific data on this compound's direct impact on protein synthesis machinery is not yet available.

Cellular and Molecular Targets (excluding human clinical context)

The primary cellular target of this compound, based on current research, is the malaria parasite, Plasmodium falciparum. Within the parasite, the key molecular target is the bifunctional enzyme Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS). abap.co.in By inhibiting this enzyme, this compound disrupts the folate metabolic pathway, which is critical for the parasite's survival and replication. abap.co.in

The consequences of PfDHFR-TS inhibition are the depletion of the tetrahydrofolate pool. Tetrahydrofolate is an essential cofactor for the synthesis of deoxythymidylate monophosphate (dTMP) from deoxyuridylate monophosphate (dUMP) and for the de novo synthesis of purines. A deficiency in these essential building blocks of DNA ultimately halts DNA replication and, consequently, cell division, leading to the arrest of the parasite's growth. researchgate.net Some studies have indicated that stress-inducing factors, such as the presence of antimalarial drugs, can influence gametocyte production in P. falciparum, though this is a general response to cellular stress rather than a specific targeted effect of this compound. frontiersin.org

Proposed Pathways for Observed Biological Effects

The observed biological effect of this compound, particularly its antiplasmodial activity, is proposed to be a direct consequence of the inhibition of the dihydrofolate reductase enzyme in Plasmodium falciparum. The proposed pathway is as follows:

Inhibition of DHFR : this compound binds to the active site of PfDHFR, preventing the conversion of dihydrofolate to tetrahydrofolate. abap.co.in

Depletion of Tetrahydrofolate : The inhibition of DHFR leads to a significant reduction in the intracellular pool of tetrahydrofolate.

Disruption of Nucleotide Synthesis : The lack of tetrahydrofolate cofactors impairs the synthesis of thymidylate and purines, which are essential components of DNA.

Inhibition of DNA Synthesis and Repair : The scarcity of necessary nucleotides leads to the cessation of DNA replication and repair mechanisms within the parasite.

Arrest of Cell Growth and Proliferation : The inability to synthesize new DNA prevents the parasite from completing its cell cycle, leading to an inhibition of its growth and proliferation, which manifests as the observed antiplasmodial activity. abap.co.inresearchgate.net

This targeted disruption of the folate pathway provides a clear mechanistic basis for the potential therapeutic application of this compound in a non-human context, specifically against Plasmodium falciparum.

Advanced Analytical Methodologies for Tanariflavanone D Research

Quantitative Analysis Techniques

Quantitative analysis is fundamental to understanding the concentration and purity of tanariflavanone D in various samples, from crude plant extracts to purified isolates. High-performance liquid chromatography and gas chromatography-mass spectrometry are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile compounds like flavonoids. chemrevlett.comnih.gov Its application in the study of this compound would be essential for purity assessment and accurate quantification. A typical HPLC method would be developed and validated according to international guidelines to ensure accuracy, precision, and robustness. nih.gov

The separation is commonly achieved on a reverse-phase C18 column, which is effective for separating compounds of moderate polarity. mdpi.comresearchgate.net A gradient elution system using a mobile phase consisting of acidified water (often with formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) allows for the efficient separation of flavonoids from a complex matrix. mdpi.commdpi.com Detection is typically performed using a Diode Array Detector (DAD), which not only quantifies the compound but also provides its UV-Vis spectrum, aiding in peak identification. researchgate.net

Method validation would involve assessing several key parameters:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specific range. Correlation coefficients (r²) greater than 0.999 are typically desired. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified, respectively. nih.govmdpi.com

Precision and Accuracy: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values ideally below 2%. mdpi.com Accuracy is often confirmed through recovery studies. mdpi.com

Table 1: Illustrative HPLC-DAD Method Parameters for this compound Analysis

| Parameter | Example Value/Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | Elution of the analyte from the column |

| Elution Mode | Gradient | To achieve optimal separation of complex mixtures |

| Flow Rate | 1.0 mL/min | Consistent elution and reproducible retention times |

| Detection | DAD at a specific wavelength (e.g., 280-340 nm) | Quantification and peak purity assessment |

| Retention Time | ~7.5 - 20 min (Hypothetical) | Identification of this compound |

| Injection Volume | 10 µL | Precise and repeatable sample introduction |

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for separating and identifying volatile and semi-volatile compounds. nih.gov While this compound itself is a non-volatile flavonoid, GC-MS is highly relevant for studying the broader metabolic context from which it is isolated. It can be used to analyze the volatile secondary metabolites, such as terpenes and fatty acids, that are co-extracted from the plant source. researchgate.net

For the direct analysis of non-volatile compounds like flavanones, a chemical derivatization step is required to increase their volatility and thermal stability. mdpi.com Silylation is a common derivatization technique where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com This allows the derivatized this compound to be analyzed by GC-MS, providing valuable information for structural confirmation.

The mass spectrometer fragments the eluted compounds into characteristic patterns, which act as a "fingerprint" for identification. This fragmentation data, combined with the retention time from the gas chromatograph, allows for high-confidence identification of related compounds in the plant's metabolome. nih.gov

Spectroscopic Methods in Advanced Characterization

Spectroscopic techniques are essential for the unambiguous structural elucidation of novel compounds. unizar-csic.es For this compound, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and other spectroscopic methods would provide a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the precise structure of organic molecules. A suite of NMR experiments would be employed:

¹H NMR: Identifies the number, environment, and connectivity of hydrogen atoms.

¹³C NMR: Determines the number and types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms, allowing for the complete assembly of the molecular skeleton and the definitive placement of all substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, allowing for the determination of the elemental formula. Tandem MS (MS/MS) experiments involve fragmenting the molecule to gain insights into its substructures.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings) by measuring the absorption of infrared radiation. unizar-csic.es

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic conjugation within the molecule, which is characteristic of the flavonoid chromophore.

Table 2: Spectroscopic Data Typically Used for Flavanone (B1672756) Characterization

| Technique | Type of Information Obtained | Relevance to this compound |

| NMR | Carbon-hydrogen framework, atom connectivity | Definitive structure elucidation |

| HRMS | Elemental composition, molecular formula | Confirmation of molecular formula |

| IR | Presence of key functional groups (e.g., -OH, C=O) | Functional group identification |

| UV-Vis | Conjugated π-electron systems | Confirmation of the flavanone core structure |

In Silico and Chemoinformatic Tools for Predictive Analysis

In silico and chemoinformatic tools leverage computational power to predict the properties and potential biological activities of molecules like this compound before extensive laboratory testing. mdpi.com These methods are crucial for prioritizing compounds for further study and for understanding their potential mechanisms of action.

One area where this compound has been specifically investigated is in molecular docking studies. nih.gov These studies computationally model the interaction between a ligand (this compound) and a protein target. In one study, this compound was analyzed for its potential interaction with the receptor-binding domain of the 2019 novel coronavirus spike glycoprotein. nih.gov Such analyses calculate a binding free energy, which indicates the stability of the ligand-protein complex. nih.govphcogj.com

Common chemoinformatic analyses include:

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted to assess the "drug-likeness" of a compound. phcogj.com

Molecular Docking: Simulates the binding of a molecule to a protein target to predict binding affinity and interaction modes. nih.gov

Pharmacophore Modeling: Identifies the 3D arrangement of essential features of a molecule responsible for its biological activity.

Quantitative Structure-Activity Relationship (QSAR): Develops models that correlate chemical structure with biological activity. nih.gov

Table 3: Example of In Silico Analysis for a Flavonoid Compound

| Analysis Type | Predicted Parameter | Significance |

| Molecular Docking | Binding Free Energy (kcal/mol) | Predicts binding affinity to a biological target |

| ADMET Prediction | Lipinski's Rule of Five | Assesses potential for oral bioavailability |

| ADMET Prediction | Blood-Brain Barrier (BBB) Permeation | Predicts potential for CNS activity |

| Toxicity Prediction | AMES Mutagenicity | Predicts potential for mutagenic effects |

Methodologies for Metabolite Profiling and Omics Integration

Metabolite profiling, or metabolomics, is the large-scale study of small molecules within a biological system. chula.ac.th Using techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), researchers can create a comprehensive profile of the metabolites present in the plant that produces this compound. chemrxiv.orgmdpi.com This approach can identify and quantify hundreds to thousands of compounds in a single run, providing a snapshot of the plant's metabolic state. chemrxiv.org

This methodology is crucial for:

Chemophenetics: Understanding how the production of this compound and related metabolites varies between different plant populations or under different environmental conditions.

Biosynthetic Pathway Elucidation: By identifying potential precursors and downstream products, metabolomics can help map the biochemical pathways leading to the synthesis of this compound.

Omics Integration takes this analysis a step further by combining metabolomic data with other "omics" datasets, such as genomics (DNA), transcriptomics (RNA), and proteomics (proteins). nih.govnih.gov By integrating these layers of biological information, a more holistic understanding of this compound's role can be achieved. researchgate.net For example, by correlating the expression of specific genes (transcriptomics) with the abundance of this compound (metabolomics), researchers can identify the enzymes and regulatory factors involved in its production. This integrated approach bridges the gap from genotype to phenotype, providing deep insights into the compound's biological significance. nih.gov

Future Research Directions and Challenges

Elucidating Undiscovered Biological Activities of Tanariflavanone D

While initial studies have confirmed the antioxidant activity of this compound and computational models predict antimalarial, anticancer, and aldose reductase inhibitory effects, its full biological spectrum remains largely uncharted. ontosight.aiabap.co.insemanticscholar.orgresearchgate.net Future research should prioritize broad-based biological screening to uncover novel activities. Given that flavanones as a class exhibit diverse pharmacological properties, including antimicrobial and neuroprotective effects, it is plausible that this compound possesses similar capabilities. ontosight.ai A systematic approach would involve screening against a wide array of targets, including various cancer cell lines beyond the currently tested breast cancer line, a panel of pathogenic bacteria and fungi, and enzymes relevant to neurodegenerative diseases and other metabolic disorders. nih.govvt.edu Exploring its effects on key inflammatory pathways and immune cell function in vitro would also be a critical step in validating the anti-inflammatory potential suggested by its classification as a flavonoid. ontosight.ai

Exploring Broader Biosynthetic Pathways and Genetic Engineering for Production

The production of this compound currently relies on extraction from plant sources, which is often low-yield and unsustainable. A significant challenge lies in elucidating its complete biosynthetic pathway to enable biotechnological production methods. Flavonoids are generally synthesized from chalcone (B49325) precursors, but the specific enzymes responsible for the cyclization, hydroxylation, and particularly the geranylation of the this compound scaffold are unknown. semanticscholar.org

Future research should focus on identifying and characterizing the specific genes and enzymes (e.g., chalcone synthase, chalcone isomerase, and prenyltransferases) from Macaranga or Paulownia species that are involved in its synthesis. muni.cznih.gov Once identified, these genes could be introduced into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.gov The application of metabolic engineering and synthetic biology could then be used to optimize production strains, offering a scalable and sustainable source of the compound. nih.govlibretexts.orgbritannica.com This approach not only addresses supply challenges but also opens the door to producing novel analogs through engineered pathways.

Development of Novel Synthetic Routes for Complex Derivatives

While natural product extraction and biosynthesis are viable production strategies, chemical synthesis offers unparalleled flexibility for creating complex derivatives for structure-activity relationship (SAR) studies. To date, a total synthesis for this compound has not been reported, although a route for the related (±)-tanariflavanone B has been described, starting from a chalcone intermediate. rhhz.net

A primary goal for medicinal chemists should be the development of a concise and stereoselective total synthesis of this compound. Achieving this would provide consistent access to the pure compound and serve as a platform for generating a library of derivatives. nih.gov Future synthetic efforts could explore modifications at key positions, such as altering the length or structure of the geranyl side chain, modifying the substitution pattern on the B-ring, or introducing different functional groups on the flavanone (B1672756) core. mdpi.comanalis.com.my These novel derivatives could then be screened to identify compounds with improved potency, selectivity, metabolic stability, or entirely new biological activities.

Advanced Mechanistic Studies at a Molecular Level

Current understanding of this compound's mechanism of action is predominantly based on in-silico molecular docking studies. These computational models have provided valuable hypotheses, suggesting that this compound interacts with specific amino acid residues in the active sites of targets like PfDHFR-TS (antimalarial), 3CLpro (anti-SARS-CoV-2), and aldose reductase. abap.co.insemanticscholar.orgscienceopen.com

A critical future direction is the experimental validation of these predicted interactions. This requires advanced biochemical and biophysical studies. Enzyme inhibition assays are needed to confirm the inhibitory activity and determine kinetic parameters. To gain a precise understanding at the atomic level, techniques such as X-ray crystallography or cryogenic electron microscopy (cryo-EM) should be employed to solve the structure of this compound in complex with its target proteins. abap.co.in These studies would provide definitive proof of the binding mode and guide the rational design of more potent inhibitors. Furthermore, the mechanism behind its antioxidant activity, currently attributed to radical scavenging, warrants deeper investigation to understand its full capacity to protect cells from oxidative stress. ontosight.airesearchgate.net

| Target Protein | Predicted Activity | Interacting Amino Acid Residues | Source |

| PfDHFR-TS | Antimalarial | Arg122, Ile164, Ser111, Ala16 | abap.co.in |

| 3CLpro | Anti-SARS-CoV-2 | Forms stable hydrogen bonds and hydrophobic interactions | scienceopen.com |

| Aldose Reductase | Anti-diabetic complications | Leu301, Ile260, Leu300, Trp79, Tyr209, Ala299, Cys298, Trp111, Ser302, His110 | semanticscholar.org |

Integration of Multi-Omics Data for Comprehensive Understanding

To move beyond a single-target, single-pathway view, future research must embrace a systems-level approach. The integration of multi-omics technologies—such as transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased method to map the global cellular response to this compound. frontiersin.orgnih.govnih.gov By treating relevant cell models (e.g., cancer cells, immune cells) with the compound, researchers can monitor changes across thousands of genes, proteins, and metabolites simultaneously.

This approach can reveal novel molecular pathways and off-target effects that would be missed by traditional hypothesis-driven research. uv.esmdpi.com For instance, a transcriptomic analysis could identify entire signaling cascades that are upregulated or downregulated, while proteomics could confirm these changes at the functional protein level. Integrating this data can help construct a comprehensive network of the compound's interactions, leading to a more complete understanding of its mechanism of action and potentially identifying new biomarkers for its activity. nih.gov

Addressing Research Gaps in Comparative Flavanone Studies

This compound belongs to a family of structurally related prenylated flavanones isolated from the same plant sources, including nymphaeol A, B, and C, and tanariflavanone C. abap.co.inontosight.aithaiscience.info While some initial comparisons have been made, particularly regarding antioxidant activity, a systematic comparative study across a broad range of biological assays is a significant research gap. researchgate.netthaiscience.info It is often minor structural differences, such as the position of a prenyl group or the stereochemistry at a chiral center, that dictate biological specificity and potency. academicjournals.org

Future studies should directly compare the activity of this compound with its close analogs in various assays (e.g., cytotoxicity, enzyme inhibition, anti-inflammatory). This would establish clear structure-activity relationships (SAR), clarifying the role of each functional group. Such research is essential for identifying the most promising flavanone scaffold for further development and for understanding the fundamental principles that govern the bioactivity of this chemical class. Identifying and systematically addressing such research gaps is fundamental to advancing the field. youtube.comresearchgate.netgradcoach.com

常见问题

Q. What are the established methods for isolating tanariflavanone D from natural sources, and what challenges arise during purification?

this compound is typically isolated from Macaranga tanarius leaves via solvent extraction (e.g., methanol) followed by chromatographic techniques like column chromatography and preparative TLC. Key challenges include separating structurally similar flavanones (e.g., tanariflavanone C) and minimizing degradation during purification. Structural confirmation requires spectroscopic methods (IR, NMR) and chemical derivatization .

Q. How is the structural elucidation of this compound validated, and what spectroscopic techniques are critical?

Structural validation relies on a combination of IR (to identify functional groups like hydroxyl and carbonyl), 1D/2D NMR (for skeletal connectivity and stereochemistry), and comparison with synthetic derivatives. For example, methylation or acetylation reactions help confirm hydroxyl group positions. Discrepancies in NOESY correlations may require computational modeling to resolve stereochemical ambiguities .

Q. What preliminary bioactivity assays are used to screen this compound, and what thresholds indicate significant activity?

Common assays include:

- Antioxidant activity : DPPH radical scavenging (IC₅₀ ≤ 20 µM is considered strong; this compound shows IC₅₀ = 20 µM).

- Cytotoxicity : MTT assays on cell lines (e.g., Vero cells; activity is deemed weak if IC₅₀ > 100 µM).

- Anti-inflammatory : COX-2 inhibition (IC₅₀ ≤ 10 µM is notable; this compound was inactive in this assay) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antioxidant vs. cytotoxic effects) for this compound be reconciled in mechanistic studies?

Contradictory results may arise from assay-specific conditions (e.g., oxidative stress models vs. proliferation assays). To resolve this, use orthogonal methods:

- Compare ROS scavenging (e.g., DPPH) with intracellular redox status (e.g., glutathione levels).

- Evaluate dose-dependent cytotoxicity to differentiate pro-oxidant (high-dose) vs. antioxidant (low-dose) effects.

- Pair in vitro data with in silico simulations of molecular targets (e.g., Keap1-Nrf2 pathway for antioxidants) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound analogs?

SAR studies require:

- Systematic derivatization : Modify hydroxyl, methoxy, or glycoside groups (e.g., methylation of this compound to assess solubility effects).

- High-throughput screening : Test analogs across multiple bioassays (e.g., antioxidant, anti-inflammatory, cytotoxic).

- Computational modeling : Use DFT or molecular docking to predict electronic properties and binding affinities .

Q. How can researchers address low reproducibility in bioactivity assays for this compound?

Reproducibility issues often stem from:

- Variable plant sources : Standardize plant material (geographical origin, harvest season).

- Assay conditions : Control pH, temperature, and solvent carriers (e.g., DMSO concentration in cell assays).

- Data reporting : Follow CONSORT-like guidelines for phytochemical studies, including exact IC₅₀ calculations and error margins .

Q. What gaps exist in the current understanding of this compound's pharmacokinetics, and how can they be addressed?

Limited data exist on absorption, metabolism, and bioavailability. Methodological solutions include:

- In vitro ADME assays : Caco-2 cell models for intestinal permeability.

- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites.

- Pharmacokinetic modeling : Allometric scaling from rodent studies to predict human dosing .

Methodological Guidance

- For structural studies : Always cross-validate NMR assignments with COSY, HMBC, and HSQC spectra. Report chemical shifts in ppm and coupling constants (Hz) .

- For bioactivity data : Include positive controls (e.g., ascorbic acid for DPPH assays) and report IC₅₀ values with 95% confidence intervals .

- For reproducibility : Deposit raw spectral data and assay protocols in public repositories (e.g., Zenodo) per FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。